molecular formula C9H9F2N B2581041 (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine CAS No. 916214-29-4

(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine

Cat. No.: B2581041
CAS No.: 916214-29-4
M. Wt: 169.175
InChI Key: UUVNJMGXPIYWEI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine ( 916214-29-4) is a chiral aminoindane derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H9F2N and a molecular weight of 169.17 g/mol, this compound serves as a key synthetic intermediate and scaffold for the development of novel therapeutic agents . The compound's structure, featuring a stereospecific amine group and fluorine substitutions on the aromatic ring, makes it a valuable precursor in the synthesis of more complex molecules. Its core indane structure is recognized in the development of central nervous system (CNS) active compounds and other biologically relevant molecules . The specific stereochemistry of the (S)-enantiomer is crucial for its intended biological activity and interaction with specific molecular targets. This compound must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability and purity . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(1S)-5,6-difluoro-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVNJMGXPIYWEI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC(=C(C=C2[C@H]1N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine typically involves the following steps:

    Fluorination: Introduction of fluorine atoms onto the indane ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Reduction: Reduction of the indanone intermediate to the corresponding indanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: Conversion of the indanol to the amine via reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for fluorination and reduction steps to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form the corresponding hydrocarbon using strong reducing agents.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, or other oxidizing agents under acidic or basic conditions.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a catalyst or under thermal conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted indane derivatives.

Scientific Research Applications

(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.

    Industrial Applications: Utilized in the development of materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aminoindane derivatives and related bicyclic amines exhibit diverse pharmacological profiles depending on substituent patterns, stereochemistry, and metabolic pathways. Below is a detailed comparison of (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine with key structural analogs:

Indatraline

  • Structure : (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine .
  • Key Differences: Substituents: Dichlorophenyl group at position 3 vs. difluoro at positions 5 and 4. Pharmacology: Non-selective monoamine reuptake inhibitor (dopamine, serotonin, norepinephrine) with cocaine-like effects but longer duration . Metabolism: Undergoes aromatic hydroxylation and glucuronidation; parent compound undetectable in rat urine due to rapid metabolism . Potency: Higher potency than cocaine due to enhanced transporter affinity from chlorine atoms .
Property This compound Indatraline
Molecular Weight 169.17 g/mol 326.24 g/mol
Substituents 5,6-Difluoro 3,4-Dichlorophenyl, N-methyl
Metabolic Stability High (fluorine resistance) Moderate (chlorine susceptible to oxidation)
Bioactivity Undocumented (research use only) Monoamine reuptake inhibition

(R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride

  • Structure : Enantiomer of the S-form, with a hydrochloride salt .
  • Key Differences: Stereochemistry: R-configuration at position 1 vs. S-configuration. Bioactivity: Stereochemical differences may alter receptor binding; activity data pending .

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride

  • Structure : Ethyl substituents at positions 5 and 6, amine at position 2 .
  • Key Differences: Substituents: Ethyl groups increase lipophilicity vs. fluorine’s electronegativity.

Urea/Thiourea Derivatives of 2,3-Dihydro-1H-inden-1-amine

  • Structure : Parent amine modified with urea/thiourea groups .
  • Key Differences :
    • Bioactivity : Exhibit antioxidant and anticancer properties via hydrogen bonding interactions, unlike the fluorinated analog .
    • IC₅₀ Values : Thiourea derivatives show low IC₅₀ (e.g., 4.8 µM for DPPH scavenging) due to enhanced radical stabilization .

Halogenated Analogs

  • Examples :
    • (S)-5-Chloro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS: 1376687-76-1) .
    • (R)-5-Fluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS: 1381928-19-3) .
  • Key Differences :
    • Substituent Effects : Chlorine increases molecular weight and metabolic susceptibility vs. fluorine’s stability.
    • Positional Isomerism : 5-Fluoro vs. 5,6-difluoro alters steric and electronic profiles, impacting target selectivity.

Biological Activity

(S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a molecular formula of C9H10F2N and a molecular weight of approximately 169.19 g/mol. The presence of fluorine atoms at positions 5 and 6 significantly influences its chemical reactivity and biological interactions. The compound is typically utilized in its hydrochloride salt form to enhance solubility and stability for various applications in research and industry.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing several promising pharmacological effects:

Antidepressant Effects

Preliminary studies have indicated that derivatives of this compound may modulate neurotransmitter levels, potentially impacting mood regulation. Research suggests that compounds with similar structures exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine pathways.

Antimicrobial Activity

Research has shown that related compounds possess antibacterial properties against various pathogens. For instance, derivatives have demonstrated efficacy against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Potential

The compound's structural analogs have been evaluated for anticancer activity. Studies indicate that certain derivatives can inhibit cell proliferation in cancer cell lines, with IC50 values in the low micromolar range. For example, compounds similar to this compound showed significant cytotoxicity against breast cancer cells and other tumor types .

The mechanisms underlying the biological activities of this compound involve interactions with specific molecular targets:

Receptor Binding

The compound may exert its effects by binding to neurotransmitter receptors or enzymes involved in critical biochemical pathways. For example, its interaction with serotonin receptors could explain its antidepressant properties.

Cell Cycle Modulation

Studies indicate that certain derivatives can induce apoptosis in cancer cells by disrupting the cell cycle. This effect is often mediated through the activation of pro-apoptotic pathways or inhibition of anti-apoptotic factors .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Antidepressant Efficacy : A study involving animal models demonstrated that administration of a derivative led to significant reductions in depressive-like behaviors compared to control groups.
  • Antibacterial Activity : In vitro testing revealed that a derivative exhibited potent antibacterial activity against multidrug-resistant strains, showing promise as a novel therapeutic agent.
  • Cancer Cell Inhibition : A series of experiments conducted on various cancer cell lines revealed that specific derivatives induced apoptosis with IC50 values ranging from 0.05 to 0.3 µM .

Comparative Analysis

To better understand the biological activity of this compound relative to other compounds, the following table summarizes key characteristics:

Compound NameCAS NumberKey Biological ActivityIC50 Value (µM)
(S)-5,6-Difluoro-2,3-dihydro-1H-indeneN/AAntidepressant; Anticancer0.05 - 0.3
4-Fluoro-2,3-dihydro-1H-indene936220-71-2Moderate Anticancer0.25 - 0.5
4-Difluoroaminoindene1229784-79-5Antibacterial40 - 50

Q & A

Basic: What are the recommended methods for synthesizing (S)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine with high enantiomeric purity?

Synthesis typically involves asymmetric catalysis or chiral resolution to achieve the (S)-configuration. A two-step approach, adapted from related indenamine derivatives, may include:

Fluorination of the indenone precursor (e.g., 5,6-Difluoro-2,3-dihydro-1H-inden-1-one, CAS 161712-77-2) using fluorinating agents like DAST or Selectfluor .

Reductive amination with a chiral catalyst (e.g., Rhodium with BINAP ligands) to introduce the amine group while preserving stereochemistry .
Purification via chiral HPLC or crystallization with chiral resolving agents ensures enantiomeric excess ≥95% .

Basic: How can researchers confirm the stereochemical configuration of this compound?

Key techniques include:

  • X-ray crystallography : Direct determination of absolute configuration using single-crystal analysis .
  • Chiral HPLC : Comparison with racemic mixtures or enantiomer standards (e.g., (R)-isomer, CAS 1637453-74-7) to assess retention times .
  • Optical rotation : Measurement against known optical activity values (e.g., [α]D reported for similar compounds in and ).

Basic: What are the optimal storage conditions for this compound to ensure long-term stability?

Store at 2–8°C in airtight, light-resistant containers under an inert gas (e.g., argon) to prevent degradation via oxidation or photolysis. Solutions should use anhydrous solvents (e.g., DMSO) and avoid freeze-thaw cycles .

Advanced: How does the presence of fluorine substituents at the 5 and 6 positions influence the compound’s reactivity in nucleophilic substitution reactions?

The electron-withdrawing effect of fluorine atoms deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, they enhance meta-directing effects , favoring reactions at the 4-position. For example, bromination under Lewis acid catalysis (e.g., FeBr₃) selectively targets the meta position relative to fluorine . Computational studies (e.g., DFT) can further predict regioselectivity .

Basic: What analytical techniques are most effective for quantifying impurities in this compound samples?

  • HPLC-MS : Detects and quantifies organic impurities (e.g., unreacted indenone or diastereomers) with a C18 column and acetonitrile/water gradient .
  • 1H/19F NMR : Identifies fluorinated byproducts (e.g., over-fluorinated derivatives) via characteristic splitting patterns .
  • Karl Fischer titration : Measures residual water content (<0.1% recommended) to prevent hydrolysis .

Advanced: In medicinal chemistry research, how can the potential bioactivity of this compound be evaluated against monoamine oxidase (MAO) enzymes?

Enzyme inhibition assays : Use recombinant human MAO-A/MAO-B with kynuramine as a substrate. Measure IC₅₀ values via fluorescence or spectrophotometry .

Docking studies : Model interactions with MAO-B’s hydrophobic active site (PDB ID: 2V5Z) to predict binding affinity .

In vitro neuroprotection assays : Assess prevention of dopamine degradation in SH-SY5Y neuronal cells .

Advanced: What strategies can resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across studies?

  • Solvent standardization : Replicate experiments in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent-induced shifts .
  • Dynamic NMR : Evaluate temperature-dependent splitting to identify conformational equilibria .
  • Cross-validation : Compare with high-quality reference data from PubChem or EPA DSSTox .

Advanced: How can researchers design experiments to investigate the metabolic stability of this compound in preclinical models?

In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .

CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

In vivo pharmacokinetics : Administer orally/IV to rodents and quantify plasma levels over time using validated bioanalytical methods .

Advanced: What computational methods are suitable for predicting the physicochemical properties of this compound?

  • QSPR models : Estimate logP (1.8–2.2), pKa (9.5–10.2), and solubility using software like ACD/Labs or MOE .
  • Molecular dynamics simulations : Predict membrane permeability (e.g., blood-brain barrier penetration) via free-energy calculations .

Advanced: How can the enantiomeric purity of this compound impact its pharmacological profile?

  • Enantiomer-specific activity : The (S)-enantiomer may exhibit higher MAO-B inhibition compared to (R), as seen in structurally similar indenamines .
  • Toxicity studies : Compare in vitro cytotoxicity (e.g., HepG2 cells) and in vivo safety margins (LD₅₀) between enantiomers .

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